molecular formula C21H18N2O4 B1328239 3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1119449-96-5

3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No. B1328239
CAS RN: 1119449-96-5
M. Wt: 362.4 g/mol
InChI Key: AQOYTHHXRKBOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid" is a complex molecule that appears to be related to various heterocyclic compounds described in the provided papers. These compounds are characterized by their isoquinoline and indole moieties, which are common frameworks in medicinal chemistry due to their presence in numerous bioactive molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with readily available precursors. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid is achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation to obtain high optical purity . Similarly, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives involves cyclocondensation and cyclopropanation steps . Another method for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives includes aminolysis, esterification, and Dieckmann condensation . These methods provide insights into potential synthetic routes that could be adapted for the target compound.

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit features such as rotational isomerism, as observed in the NMR analysis of related bicyclic amino acid derivatives . The presence of multiple functional groups, including the carboxylic acid moiety, suggests the possibility of hydrogen bonding and other intermolecular interactions that could influence the compound's conformation and reactivity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes reactions such as heterocyclization and condensation with amines. For example, 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids react with aminopyridines to form pyridylamides . Intramolecular cyclization is another common reaction, as seen in the synthesis of pyrimido[4,5-b]indoles from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate . These reactions could be relevant to the synthesis and modification of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its functional groups and molecular structure. For instance, the presence of a carboxylic acid group is known to affect solubility and ionization, which are important factors in biological activity and drug design. The ester derivatives of related compounds have been shown to improve oral absorption, indicating the significance of esterification in modulating the properties of these molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Research has shown efficient synthesis methods for compounds related to 3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. For example, carbophilic Lewis acids have been used for the synthesis of 1,2-dihydroisoquinolines through nucleophilic addition and cyclization processes (Obika et al., 2007).

  • Chemical Modifications and Derivatives

    Various derivatives and modifications of indole-related compounds have been synthesized and studied for their chemical properties. This includes the creation of ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives (Ivashchenko et al., 2014).

Potential Biomedical Applications

  • Antagonistic Properties

    Certain indole derivatives, like the one mentioned in the query, have been found to act as potent and selective antagonists in biological systems. For example, a related compound has been identified as a highly potent CysLT1 antagonist (Chen et al., 2016).

  • Antiviral and Anticancer Activities

    Some indole derivatives have shown potential antiviral and anticancer activities. For instance, certain compounds have displayed significant antimitotic activity at micromolar concentrations, indicating their potential in cancer treatment (Kryshchyshyn-Dylevych et al., 2020).

  • Use in Biomedical Analysis

    The derivatives of indole-related compounds have shown potential as fluorescent labeling reagents in biomedical analysis, due to their strong fluorescence in a wide pH range of aqueous media (Hirano et al., 2004).

properties

IUPAC Name

3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-27-11-10-23-19(16-12-22-17-9-5-4-6-13(16)17)18(21(25)26)14-7-2-3-8-15(14)20(23)24/h2-9,12,22H,10-11H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOYTHHXRKBOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(C2=CC=CC=C2C1=O)C(=O)O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128260
Record name 1,2-Dihydro-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-4-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

CAS RN

1119449-96-5
Record name 1,2-Dihydro-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-4-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-4-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.